molecular formula C22H25N3O2 B10869332 (4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10869332
M. Wt: 363.5 g/mol
InChI Key: YCVGJTIUUICVQV-UHFFFAOYSA-N
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Description

“(4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a mouthful, but its structure reveals its complexity. Let’s break it down:

  • The compound belongs to the pyrazolone class.
  • It contains a pyrazolone ring (a five-membered heterocycle with two nitrogen atoms and three carbon atoms) fused with a phenyl ring.
  • The “4Z” indicates the geometry of the double bond between the pyrazolone and phenyl rings.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common method involves the condensation of 4-methoxybenzaldehyde with 2-methyl-1-phenylhydrazine in the presence of acetic acid. The resulting intermediate undergoes cyclization to form the pyrazolone ring.

Reaction Conditions:
  • Reactants: 4-methoxybenzaldehyde, 2-methyl-1-phenylhydrazine
  • Solvent: Acetic acid
  • Temperature: Room temperature
  • Mechanism: Schiff base formation followed by cyclization

Industrial Production: Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction of the pyrazolone ring can yield corresponding dihydropyrazolones. Sodium borohydride (NaBH₄) is a common reducing agent.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration) due to its electron-rich nature.

Major Products:
  • Oxidation: 4-hydroxyphenyl-2,4-dihydro-3H-pyrazol-3-one
  • Reduction: 2,4-dihydro-3H-pyrazol-3-one
  • Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It exhibits anti-inflammatory and analgesic properties, making it relevant for drug development.

    Chemistry: Used as a building block for more complex molecules.

    Industry: Potential use in dyes, pigments, and agrochemicals.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of signaling pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

While there are related pyrazolone derivatives, the unique combination of the phenyl ring, methoxy group, and the specific substitution pattern in this compound sets it apart. Similar compounds include other pyrazolones and phenyl-substituted heterocycles.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-[C-methyl-N-(2-methylpropyl)carbonimidoyl]-5-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H25N3O2/c1-15(2)14-23-16(3)20-21(17-8-6-5-7-9-17)24-25(22(20)26)18-10-12-19(27-4)13-11-18/h5-13,15,24H,14H2,1-4H3

InChI Key

YCVGJTIUUICVQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN=C(C)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3

Origin of Product

United States

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